

# Application Notes and Protocols for ADU-S100 in Murine Tumor Models

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## Compound of Interest

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These application notes provide a comprehensive overview of the use of ADU-S100 (also known as MIW815), a synthetic cyclic dinucleotide (CDN) agonist of the Stimulator of Interferon Genes (STING) pathway, in preclinical mouse tumor models. The information compiled herein is intended to guide researchers in designing and executing experiments to evaluate the anti-tumor efficacy and immunological mechanisms of ADU-S100.

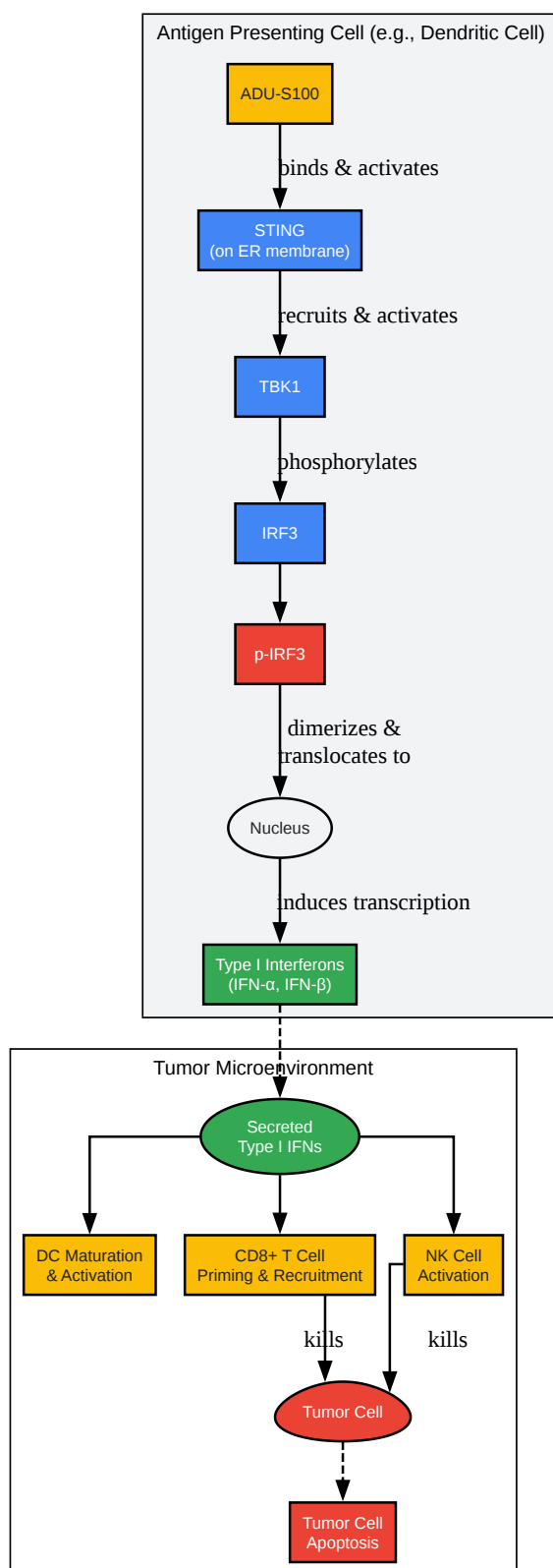
## Introduction

ADU-S100 is a first-in-class STING agonist that has been investigated as a cancer immunotherapeutic agent.<sup>[1]</sup> By activating the STING pathway, ADU-S100 mimics the presence of cytosolic DNA, a danger signal that triggers a potent innate immune response characterized by the production of type I interferons (IFNs) and other pro-inflammatory cytokines.<sup>[2][3]</sup> This initial innate immune activation bridges to a robust adaptive anti-tumor response, primarily mediated by cytotoxic CD8<sup>+</sup> T lymphocytes.<sup>[1][3][4]</sup> In various murine tumor models, intratumoral administration of ADU-S100 has demonstrated the ability to induce regression of treated tumors, as well as systemic anti-tumor immunity that can control the growth of distant, non-injected lesions (an abscopal effect).<sup>[2][5][6]</sup>

## Mechanism of Action: STING Pathway Activation

ADU-S100 activates the STING pathway within antigen-presenting cells (APCs), such as dendritic cells (DCs), located in the tumor microenvironment. This activation leads to the

downstream signaling cascade that results in the transcription of genes encoding type I IFNs and other inflammatory cytokines. These cytokines, in turn, promote the maturation and activation of DCs, enhance the priming and recruitment of tumor-specific CD8+ T cells, and increase the cytotoxicity of natural killer (NK) cells.[2]



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**Caption:** STING signaling pathway activated by ADU-S100.

## Quantitative Data Summary

The following tables summarize the dosages and efficacy of ADU-S100 in various murine tumor models as reported in the literature.

Table 1: ADU-S100 Monotherapy in Mouse Tumor Models

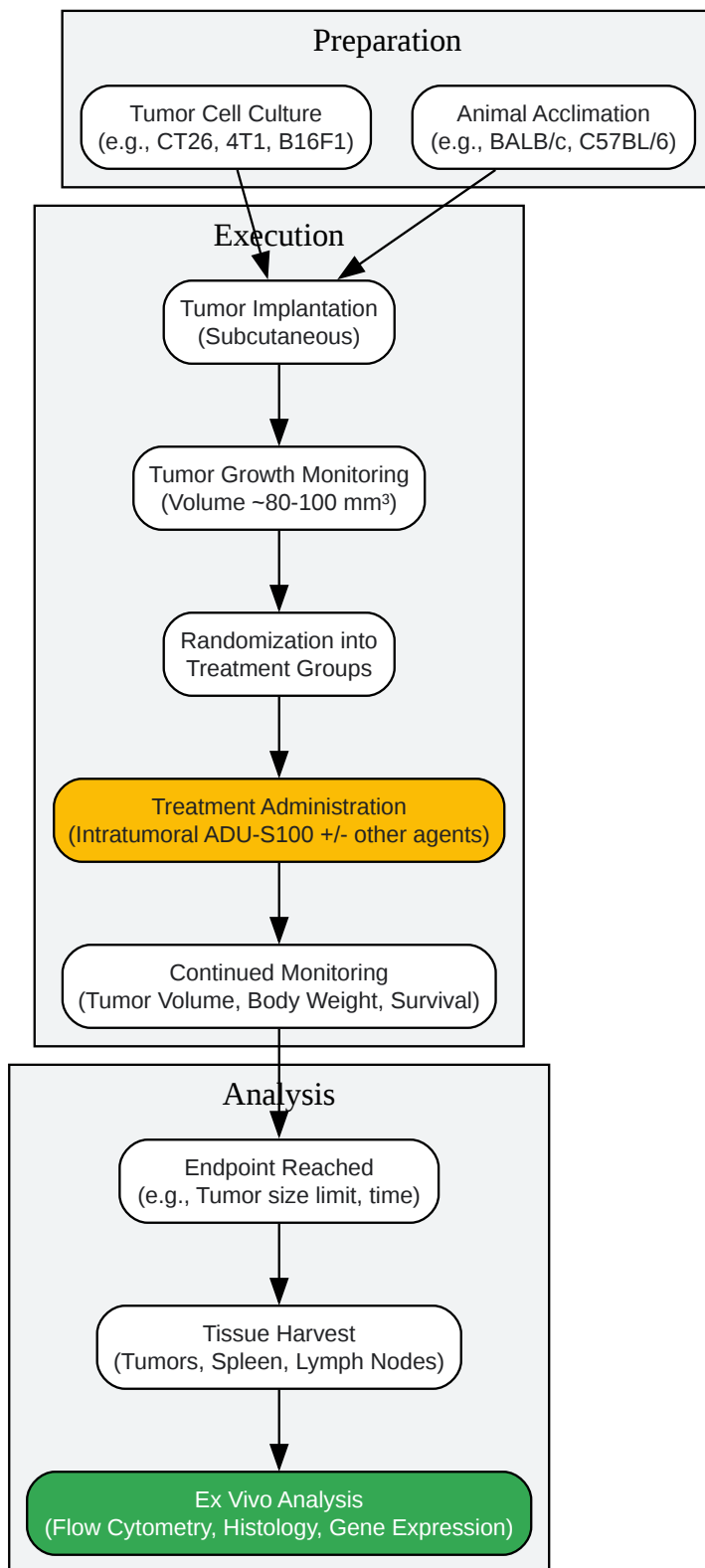
Tumor Model	Mouse Strain	ADU-S100 Dose (per injection)	Dosing Schedule	Key Outcomes
CT26 Colon Carcinoma	BALB/c	20 µg, 40 µg	Intratumoral, every other day	Significant tumor regression at both doses. <a href="#">[7]</a>
CT26 Colon Carcinoma	BALB/c	25 µg, 100 µg	Intratumoral, 3 doses, 3 days apart	25 µg delayed tumor growth; 100 µg led to complete tumor regression in 44% of mice. <a href="#">[8]</a>
4T1 Breast Cancer	BALB/c	50 µg	Intratumoral, once every 2 days for the first week	Modest anti-tumor effect as monotherapy. <a href="#">[9]</a>
MB49 Bladder Cancer	C57BL/6	25 µg	Intratumoral	Greatest tumor regression compared to BCG-WT or BCG-STING. <a href="#">[10]</a>
Esophageal Adenocarcinoma	N/A	50 µg	Intratumoral, 2 cycles, every 3 weeks	Induced local tumor control. <a href="#">[4]</a>

Table 2: ADU-S100 Combination Therapy in Mouse Tumor Models

Tumor Model	Mouse Strain	Combination Agent(s)	ADU-S100 Dose (per injection)	Dosing Schedule	Key Outcomes
CT26 Colon Carcinoma	BALB/c	CpG ODN 1826 (20 µg)	20 µg	Intratumoral	Synergistic effect with the highest suppression of tumor growth.[7]
Prostate Cancer (syngeneic & humanized models)	N/A	Cyto-IL-15	N/A	Intratumoral	Synergistic elimination of tumors in 58-67% of mice and induction of abscopal immunity.[2][6]
4T1 Breast Cancer	BALB/c	anti-Tim-3 antibody	50 µg	Intratumoral (ADU-S100), Intraperitoneal (anti-Tim-3)	Significantly potentiated anti-tumor response and augmented antigen-specific T cell response.[9]
Pancreatic Ductal Adenocarcinoma (KPPC)	N/A	Radiation Therapy + GB1275 (CD11b agonist)	N/A	Intratumoral	Synergy observed, leading to significant tumor burden reduction and improved overall survival.[11]

## Experimental Protocols

### General Workflow for In Vivo Efficacy Studies



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**Caption:** General experimental workflow for ADU-S100 efficacy studies.

## Detailed Methodologies

### 1. Animal Models and Tumor Cell Lines

- Mouse Strains: Commonly used strains include BALB/c (for CT26, 4T1 tumor models) and C57BL/6 (for B16F1, MB49 tumor models).[7][9] Mice are typically 6-8 weeks old at the start of the experiment.
- Tumor Cell Lines:
  - CT26 (colon carcinoma)
  - 4T1 (mammary carcinoma)
  - B16F10 (melanoma)
  - MB49 (bladder cancer)
- Tumor Implantation:
  - Harvest tumor cells during their exponential growth phase.
  - Resuspend cells in sterile, serum-free media or phosphate-buffered saline (PBS). A typical concentration is  $1 \times 10^6$  cells per 100  $\mu$ L for 4T1 cells or  $5 \times 10^5$  cells per 100  $\mu$ L for B16F1 cells.[9]
  - Inject the cell suspension subcutaneously into the flank of the mouse.
  - Monitor tumor growth regularly using calipers. Tumor volume can be calculated using the formula:  $\text{Volume} = (\text{Length} \times \text{Width}^2) / 2$ .
  - Begin treatment when tumors reach a predetermined size, typically around 80-100  $\text{mm}^3$ . [9]

### 2. ADU-S100 Formulation and Administration

- **Reconstitution and Dilution:** ADU-S100 is typically provided at a concentration of 10 mg/mL and can be diluted with sterile PBS to the desired working concentration (e.g., 50 µg/mL).[4] Store diluted solutions at 4°C.
- **Administration Route:** The most common and effective route of administration in preclinical models is direct intratumoral (i.t.) injection.[1][4][7] This method concentrates the drug within the tumor microenvironment, maximizing local immune activation while potentially minimizing systemic toxicities.[5]
- **Dosage:** Effective doses in mice generally range from 20 µg to 100 µg per injection.[7][8] The optimal dose may vary depending on the tumor model and combination therapy.
- **Dosing Schedule:** Dosing schedules can vary. Examples include:
  - A single dose administered every 2 days for the first week of treatment.[9]
  - Three doses administered every 3 days.[8]
  - Two cycles of injections administered every 3 weeks.[4]
- **Injection Volume:** The injection volume is often adjusted based on the tumor size, for example, 50% of the total tumor volume.[4]

### 3. Assessment of Anti-Tumor Activity

- **Tumor Growth Inhibition:** Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume.
- **Survival Analysis:** Monitor mice for signs of distress and euthanize when tumors reach a predetermined endpoint size or if ulceration occurs. Survival data can be plotted using Kaplan-Meier curves.
- **Immunological Analysis (Ex Vivo):**
  - At the study endpoint, harvest tumors, spleens, and tumor-draining lymph nodes.
  - Prepare single-cell suspensions for flow cytometric analysis to characterize immune cell populations (e.g., CD8+ T cells, CD4+ T cells, NK cells, dendritic cells, myeloid-derived



suppressor cells).

- Analyze cytokine production (e.g., IFN- $\gamma$ , TNF- $\alpha$ ) by intracellular cytokine staining.
- Perform histological analysis (e.g., H&E staining, immunohistochemistry) on tumor sections to assess immune cell infiltration and tumor necrosis.

## Concluding Remarks

ADU-S100 is a potent STING agonist that has demonstrated significant anti-tumor activity in a variety of preclinical mouse models, particularly when administered directly into the tumor. The efficacy of ADU-S100 can be further enhanced through combination with other immunotherapies, such as checkpoint inhibitors or cytokine therapies. The protocols and data presented in these application notes are intended to serve as a valuable resource for researchers working to further elucidate the therapeutic potential of STING agonists in oncology. While preclinical results have been promising, it is important to note that the clinical translation of STING agonists has faced challenges, and ongoing research is focused on optimizing delivery methods and combination strategies to improve therapeutic outcomes in patients.[12]

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